molecular formula C12H14O2 B6181465 3-(1-methoxycyclobutyl)benzaldehyde CAS No. 2639452-10-9

3-(1-methoxycyclobutyl)benzaldehyde

Cat. No.: B6181465
CAS No.: 2639452-10-9
M. Wt: 190.2
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Description

3-(1-Methoxycyclobutyl)benzaldehyde is a substituted benzaldehyde derivative featuring a methoxycyclobutyl group at the para position of the aromatic ring. The compound’s unique structure combines the electrophilic aldehyde group with a strained cyclobutane ring modified by a methoxy substituent.

Properties

CAS No.

2639452-10-9

Molecular Formula

C12H14O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

3-(1-methoxycyclobutyl)benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

3-(1-methoxycyclobutyl)benzaldehyde is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Calculated logD<sup>a</sup> Key Functional Groups
This compound 1-Methoxycyclobutyl C₁₂H₁₄O₂ ~190.24<sup>b</sup> ~2.1 (estimated) Aldehyde, Methoxy, Cyclobutane
3-[(3-Methylcyclobutyl)methoxy]benzaldehyde (3-Methylcyclobutyl)methoxy C₁₃H₁₆O₂ 204.26 ~2.5 Aldehyde, Ether, Cyclobutane
3-(Pyridin-2-yloxy)benzaldehyde Pyridin-2-yloxy C₁₂H₉NO₂ 215.21 1.8 (pH 5.5) Aldehyde, Ether, Pyridine
3-Hydroxybenzaldehyde Hydroxy C₇H₆O₂ 122.12 0.9 Aldehyde, Phenolic -OH
3-(Dimethylamino)benzaldehyde Dimethylamino C₉H₁₁NO 149.19 1.2 Aldehyde, Tertiary amine

<sup>a</sup>logD (distribution coefficient) estimates lipophilicity; higher values indicate greater lipid solubility.
<sup>b</sup>Estimated based on structural analogs.

Substituent Effects on Reactivity and Bioactivity

  • This strain may reduce metabolic stability compared to less-constrained analogs .
  • Methoxy vs. Hydroxy Groups: The methoxy group in the target compound is less polar than the phenolic -OH in 3-hydroxybenzaldehyde, leading to higher lipophilicity (logD ~2.1 vs. 0.9). This could enhance membrane permeability but reduce water solubility .
  • Pyridinyloxy vs. Cyclobutylmethoxy : 3-(Pyridin-2-yloxy)benzaldehyde exhibits lower logD (1.8) due to the polar pyridine ring, whereas the cyclobutylmethoxy group in the target compound increases hydrophobicity.

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